1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(4-(2-Methoxyphenoxy)but-2-yn-1-yl)-3-(thiophen-2-ylmethyl)urea is a useful research compound. Its molecular formula is C17H18N2O3S and its molecular weight is 330.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Directed Lithiation and Substitution Reactions
Directed lithiation of related compounds has demonstrated the ability to introduce various substituents through lithiation and subsequent reactions with electrophiles. This process, applied to compounds with similar structural motifs, yields high yields of substituted products, indicating the compound's utility in synthetic chemistry for the development of novel materials or molecules with specific functions (Smith, El‐Hiti, & Alshammari, 2013).
Synthesis and Biochemical Evaluation for Anti-Acetylcholinesterase Activity
Flexible derivatives of urea compounds have been synthesized and evaluated for their anti-acetylcholinesterase activity. This exploration helps in understanding the compound's potential for optimization and application in therapeutic areas, particularly those related to neurodegenerative disorders (Vidaluc et al., 1995).
Neuropeptide Y5 Receptor Antagonists
Research into trisubstituted phenyl urea derivatives has identified potent antagonists of the neuropeptide Y5 receptor, showcasing the compound's potential in modulating neuropeptide receptors. This application is crucial for developing treatments for obesity and related metabolic disorders (Fotsch et al., 2001).
Synthesis of Novel Pyrimidinones
The synthesis of novel pyrimidinones from related urea compounds underlines the versatility of these compounds in creating new molecules with potential applications in pharmaceuticals and material science (Bonacorso et al., 2003).
Anion Recognition Properties
Substituted phenyl urea and thiourea derivatives have been studied for their anion recognition properties. This research highlights the potential of these compounds in sensor technologies and the development of diagnostic tools, particularly for detecting biologically relevant ions and molecules (Singh et al., 2016).
Properties
IUPAC Name |
1-[4-(2-methoxyphenoxy)but-2-ynyl]-3-(thiophen-2-ylmethyl)urea |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-21-15-8-2-3-9-16(15)22-11-5-4-10-18-17(20)19-13-14-7-6-12-23-14/h2-3,6-9,12H,10-11,13H2,1H3,(H2,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCFMRVAWLMGIKQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OCC#CCNC(=O)NCC2=CC=CS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.